Potassium Bicyclo[2.2.1]heptan-2-yltrifluoroborate
Overview
Description
Potassium Bicyclo[2.2.1]heptan-2-yltrifluoroborate is a chemical compound with the molecular formula C7H11BF3K . It is stored in an inert atmosphere and under -20°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H11BF3.K/c9-8(10,11)7-4-5-1-2-6(7)3-5;/h5-7H,1-4H2;/q-1;+1 . This indicates the presence of a potassium ion (K) and a bicycloheptan-2-yltrifluoroborate ion (C7H11BF3) in the structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 202.07 . It is a solid at room temperature and is stored under -20°C in an inert atmosphere .Scientific Research Applications
Electrophilic Reactions and Oxygenation
Olah and Ramaiah (1993) explored electrophilic reactions involving bicyclo[2.2.1]heptane, revealing insights into oxygenation processes with nitronium tetrafluoroborate. This research underscores the reactivity of similar bicyclic compounds in electrophilic conditions, highlighting mechanistic aspects of such transformations (Olah & Ramaiah, 1993).
Fluorination Studies
Campbell, Stephens, and Tatlow (1965) delved into the vapor-phase fluorination of bicyclo[2.2.1]heptadiene, leading to complex mixtures of polyfluorobicyclo compounds. Their work demonstrates the formation of perfluorocarbanions, offering a glimpse into the interactions and transformations of fluorine with bicyclic hydrocarbons (Campbell, Stephens, & Tatlow, 1965).
Potassium Channel Opener Development
Yu et al. (2011) reported the synthesis and evaluation of N-Aryl-bicyclo[2.2.1]heptane-2-carboxamides, identifying compounds like ML213 as novel KCNQ2 and KCNQ4 potassium channel openers. This signifies the application of bicyclic compounds in the development of neurological activity regulators (Yu et al., 2011).
Methylation and Enolate Studies
Werstiuk, Yeroushalmi, and Guan-lin (1992) focused on the synthesis of bicyclic diones and thiones, highlighting the facile methylation of enolates derived from bicyclo[2.2.1]heptane-2,5-dione. Their findings contribute to understanding the chemical behavior of bicyclic compounds under methylation conditions and enolate formation (Werstiuk, Yeroushalmi, & Guan-lin, 1992).
Hydrogenation and Dimerization
Kanai, Watabe, and Nakayama (1986) investigated the hydrogenation and dimerization of bicyclo[2.2.1]hepta-2,5-diene catalyzed by cobalt(I) complexes, providing insights into the transformation of bicyclic compounds into more complex structures. This research underscores the versatility of bicyclic compounds in catalytic reactions, contributing to the synthesis of novel organic compounds (Kanai, Watabe, & Nakayama, 1986).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
properties
IUPAC Name |
potassium;2-bicyclo[2.2.1]heptanyl(trifluoro)boranuide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BF3.K/c9-8(10,11)7-4-5-1-2-6(7)3-5;/h5-7H,1-4H2;/q-1;+1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXJGPZWZVXAEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1CC2CCC1C2)(F)(F)F.[K+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BF3K | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1557201-12-3 | |
Record name | Borate(1-), bicyclo[2.2.1]hept-2-yltrifluoro-, potassium (1:1), (T-4)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1557201-12-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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